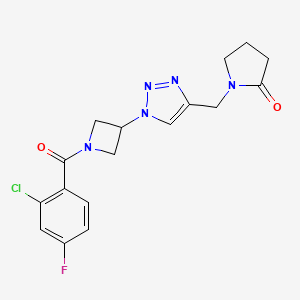
1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H17ClFN5O2 and its molecular weight is 377.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharma Market Reflections
- Azetidine, pyrrolidine, and piperidine derivatives, which include the compound , have been identified as useful in the development of alpha-subtype selective 5-HT-1D receptor agonists. These are primarily for migraine treatment, offering the advantage of fewer side effects (Habernickel, 2001).
Synthesis and Drug Development
- The compound plays a role in the synthesis of complex pharmaceuticals. For instance, in the development of Voriconazole, a broad-spectrum Triazole antifungal agent, it is used in setting relative stereochemistry and in the diastereoselective processes (Butters et al., 2001).
Inhibitory Mechanisms in Medicinal Chemistry
- Derivatives of this compound have been evaluated as inhibitors against caspase-3, showing potential in therapeutic applications. The study discovered competitive inhibitory mechanisms against caspase-3, indicating their significance in related medical research (Jiang & Hansen, 2011).
Antimicrobial Applications
- Various derivatives of the compound have been synthesized and tested for antimicrobial activities. Studies have shown their effectiveness against bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and various fungal strains (Desai & Dodiya, 2014).
Biological Screening and Pharmaceutical Potential
- Preliminary biological screening has revealed that compounds including this derivative exhibit plant growth stimulating effects, highlighting its potential in agricultural applications as well as pharmaceutical development (Pivazyan et al., 2019).
Propiedades
IUPAC Name |
1-[[1-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN5O2/c18-15-6-11(19)3-4-14(15)17(26)23-9-13(10-23)24-8-12(20-21-24)7-22-5-1-2-16(22)25/h3-4,6,8,13H,1-2,5,7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHKTMZDMMHCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

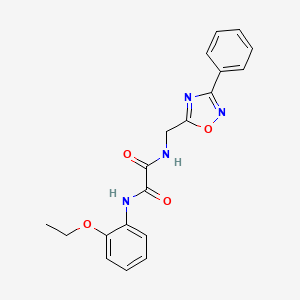
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)

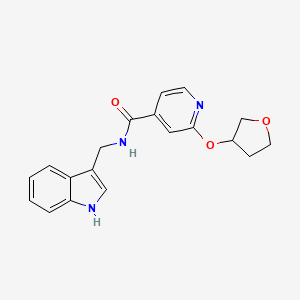
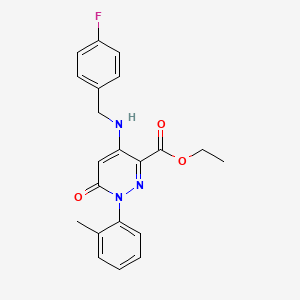
![N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2355341.png)
![N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2355344.png)
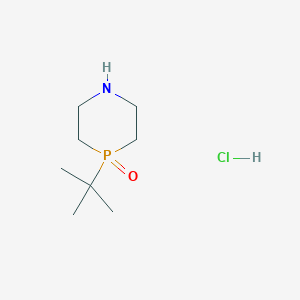
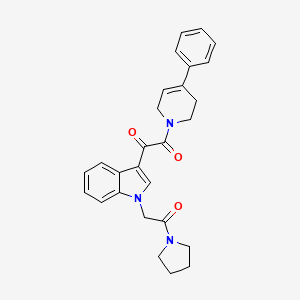

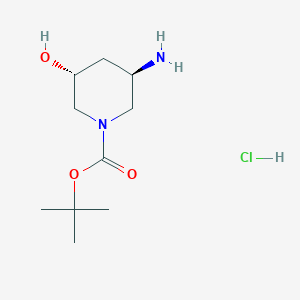


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)